trans-4-Aminocyclohexanecarboxylic acid
Overview
Description
Trans-4-Aminocyclohexanecarboxylic acid is a cyclohexane derivative with an amino group and a carboxylic acid functional group. It is a chiral compound that can exist in different isomeric forms, including cis and trans configurations, which have implications for its chemical behavior and potential applications in medicinal chemistry .
Synthesis Analysis
The synthesis of trans-4-Aminocyclohexanecarboxylic acid derivatives has been explored in various studies. One approach involves the preferential crystallization of racemic N-benzoyl trans-2-aminocyclohexanecarboxylic acid to obtain optically active forms, which can then be used to prepare other active trans-1,2-disubstituted cyclohexanes . Another method reported is the synthesis from trans-cyclohexane-1,2-dicarboxylic acid using a one-pot procedure that includes cyclization, amide formation, and Hofmann-type degradation . Additionally, derivatives of trans-4-aminocyclohexanecarboxylic acid containing sarcolysine have been synthesized, indicating the versatility of this compound in creating peptide-like structures .
Molecular Structure Analysis
The molecular structure of trans-4-Aminocyclohexanecarboxylic acid and its derivatives has been studied using techniques such as NMR and X-ray crystallography. These studies reveal that the trans isomers prefer staggered conformations with specific atomic distances between the nitrogen of the amino group and the carbon of the carboxyl group, which are significant for their biological activity . The helical secondary structure of related β-amino acid oligomers has also been characterized, showing the potential for these compounds to form stable helical structures similar to those found in peptides .
Chemical Reactions Analysis
The chemical reactivity of trans-4-Aminocyclohexanecarboxylic acid derivatives has been explored in the context of their potential medicinal applications. For example, the amine-nitrous acid reaction has been examined to produce hydroxy compounds from cyclohexylamines, with the optical rotations of these products being consistent with the starting amines . The synthesis of various isomers and their subsequent reactions provide insights into the chemical behavior of these compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of trans-4-Aminocyclohexanecarboxylic acid derivatives are influenced by their molecular conformations and the presence of substituents. Studies have shown that these compounds exist in zwitterionic forms in aqueous solutions and that their preferred conformations are similar to those in crystalline states . The introduction of fluorine atoms, as seen in 1-Amino-4,4-difluorocyclohexanecarboxylic acid, can affect properties such as conformation, lipophilicity, acidity, and fluorescence, suggesting potential applications in drug discovery .
Scientific Research Applications
Enantiomerically Pure β-Amino Acids Synthesis
Research by Berkessel, Glaubitz, and Lex (2002) demonstrates that enantiomerically pure trans-2-aminocyclohexanecarboxylic acid, a close analogue of trans-4-aminocyclohexanecarboxylic acid, can be synthesized using trans-cyclohexane-1,2-dicarboxylic acid. This method yields a critical building block for helical β-peptides, highlighting its significance in peptide synthesis (Berkessel, Glaubitz, & Lex, 2002).
Asymmetric Synthesis in Helical Peptides
Schinnerl et al. (2003) report on the synthesis of a protected derivative of trans-4-aminopiperidine-3-carboxylic acid (APiC), an analogue of trans-4-aminocyclohexanecarboxylic acid. Their study shows that β-peptide oligomers containing these compounds adopt a helical conformation, which is crucial for understanding peptide structure and function (Schinnerl, Murray, Langenhan, & Gellman, 2003).
Antimicrobial Properties
Fujii et al. (1977) investigated derivatives of 4-aminocyclohexanecarboxylic acid, revealing its antimicrobial properties, particularly against Staphylococcus aureus. These findings suggest potential applications in developing antimicrobial agents (Fujii, Bush, Shores, Johnson, Garascia, & Cook, 1977).
Dermatological Applications
Hiramoto et al. (2014, 2016) explored the use of tranexamic acid (a derivative of trans-4-aminocyclohexanecarboxylic acid) in dermatology. Their studies show its efficacy in suppressing melanocyte activation caused by UVB irradiation and its potential in improving wrinkles caused by skin dryness (Hiramoto, Yamate, Sugiyama, Takahashi, & Mafune, 2014), (Hiramoto, Sugiyama, Takahashi, & Mafune, 2016).
Molecular Conformations and Stereochemistry
Yanaka et al. (1981) conducted a study on the molecular conformations of cis- and trans-4-aminomethyl-1-cyclohexanecarboxylic acids, emphasizing the significance of stereochemistry and molecular conformation in the biochemical applications of these compounds (Yanaka, Enomoto, Inoue, & Chǔjǒ, 1981).
Industrial Synthesis
Patil et al. (2009) developed an industrially feasible process for preparing isomerically pure trans-4-amino-1-cyclohexanecarboxylic acid derivatives, which are valuable in synthesizing pharmacologically active compounds (Patil, Mahajan, Sonawane, & Gurjar, 2009).
Fluorinated β-Aminocyclohexanecarboxylates Synthesis
Kiss et al. (2013) developed a method for synthesizing novel fluorinated 2-aminocyclohexanecarboxylic acid derivatives, starting from either cis- or trans-β-aminocyclohex-4-enecarboxylic acids. This showcases the compound's versatility in creating fluorinated derivatives for potential pharmaceutical applications (Kiss, Nonn, Sillanpää, Fustero, & Fülöp, 2013).
Safety And Hazards
When handling “trans-4-Aminocyclohexanecarboxylic acid”, it’s important to wear personal protective equipment/face protection. Ensure adequate ventilation. Avoid contact with skin, eyes or clothing. Avoid ingestion and inhalation. Avoid dust formation . It may cause skin irritation, serious eye irritation, and respiratory irritation .
properties
IUPAC Name |
4-aminocyclohexane-1-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c8-6-3-1-5(2-4-6)7(9)10/h5-6H,1-4,8H2,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRNGLYHKYPNTEA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30901273 | |
Record name | NoName_367 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30901273 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
trans-4-Aminocyclohexanecarboxylic acid | |
CAS RN |
1776-53-0, 3685-23-2, 3685-25-4 | |
Record name | 4-Aminocyclohexanecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1776-53-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | cis-4-Aminocyclohexanecarboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003685232 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyclohexanecarboxylic acid, 4-amino-, trans- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003685254 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3685-25-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12785 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3685-23-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12784 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Cyclohexanecarboxylic acid, 4-amino | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.111.999 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Cis-4-amino-1-cyclohexanecarboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | trans-4-Aminocyclohexanecarboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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Retrosynthesis Analysis
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Feasible Synthetic Routes
Citations
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